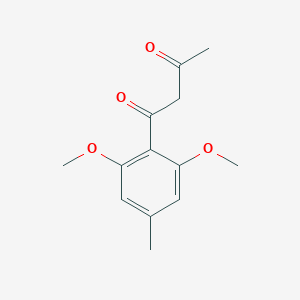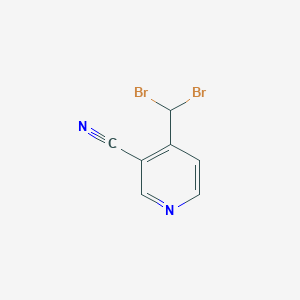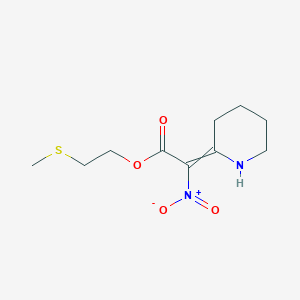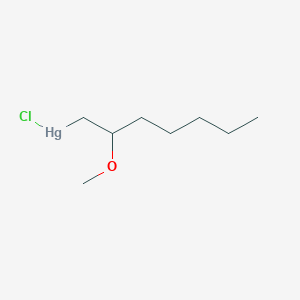
2,2,3,3-Tetrakis(chloromethyl)-1,4,7,10-tetraoxacyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetrakis(chloromethyl)-1,4,7,10-tetraoxacyclododecane is a chemical compound with a complex structure that includes multiple ether and chloromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrakis(chloromethyl)-1,4,7,10-tetraoxacyclododecane typically involves the reaction of formaldehyde with a suitable precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium carbonate, and involves multiple steps to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3-Tetrakis(chloromethyl)-1,4,7,10-tetraoxacyclododecane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of hydroxymethyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetrakis(chloromethyl)-1,4,7,10-tetraoxacyclododecane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Research into its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 2,2,3,3-Tetrakis(chloromethyl)-1,4,7,10-tetraoxacyclododecane involves its interaction with specific molecular targets. The chloromethyl groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can affect various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3-Tetrakis(chloromethyl)oxirane: A compound with a similar structure but different ring size and properties.
1-Phenyl-2,2,3,3-Tetrakis(dimethylsilyl)-1,4,4-Trimethyltetrasilane: Another compound with multiple chloromethyl groups but different functional groups.
Uniqueness
2,2,3,3-Tetrakis(chloromethyl)-1,4,7,10-tetraoxacyclododecane is unique due to its specific ring structure and the presence of multiple chloromethyl groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
62501-31-9 |
|---|---|
Molekularformel |
C12H20Cl4O4 |
Molekulargewicht |
370.1 g/mol |
IUPAC-Name |
2,2,3,3-tetrakis(chloromethyl)-1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C12H20Cl4O4/c13-7-11(8-14)12(9-15,10-16)20-6-4-18-2-1-17-3-5-19-11/h1-10H2 |
InChI-Schlüssel |
MGHCIRJSYUPEPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOC(C(OCCO1)(CCl)CCl)(CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-[2-(2-methylphenyl)-6-oxocyclohexen-1-yl]acetate](/img/structure/B14517410.png)
![2-[(4-Anilinophenyl)(cyclohexyl)amino]ethan-1-ol](/img/structure/B14517419.png)
![5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione](/img/structure/B14517423.png)

![2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal](/img/structure/B14517439.png)

![1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate](/img/structure/B14517456.png)
methanone](/img/structure/B14517460.png)

![3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide](/img/structure/B14517469.png)
